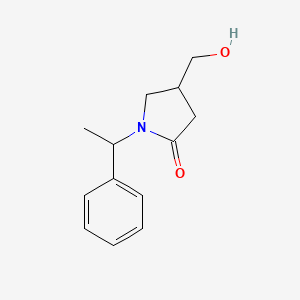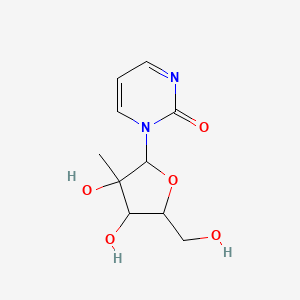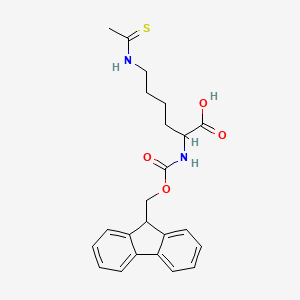
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a thioacetyl group at the epsilon-amino group of the lysine residue. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins with specific modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Na-Fmoc-Ne-thioacetyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Fmoc Protection: The alpha-amino group of L-lysine is protected with the Fmoc group.
Thioacetylation: The epsilon-amino group is then modified with a thioacetyl group using reagents such as thioacetic acid or its derivatives.
Coupling: The protected lysine derivative is coupled to a resin for SPPS.
Chain Elongation: The peptide chain is elongated by sequential addition of amino acids.
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected to yield Na-Fmoc-Ne-thioacetyl-L-lysine.
Industrial Production Methods
Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to ensure efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The thioacetyl group can be substituted with other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Thioacetyl Substitution: Reagents like hydroxylamine can be used to substitute the thioacetyl group.
Major Products Formed
Fmoc-Deprotected Lysine: Removal of the Fmoc group yields the free amino form of lysine.
Substituted Lysine Derivatives: Substitution of the thioacetyl group results in various lysine derivatives.
Wissenschaftliche Forschungsanwendungen
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein-protein interactions.
Bioconjugation: The thioacetyl group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Drug Development: Modified peptides containing Na-Fmoc-Ne-thioacetyl-L-lysine are explored for therapeutic applications.
Structural Biology: It aids in the structural analysis of proteins by providing specific sites for labeling and modification.
Wirkmechanismus
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis, preventing unwanted reactions. The thioacetyl group provides a reactive site for further modifications or conjugation with other molecules. These modifications allow researchers to create peptides with precise structural and functional properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Na-Fmoc-Ne-biotinyl-L-lysine: Similar in structure but contains a biotin group instead of a thioacetyl group.
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of a thioacetyl group.
Fmoc-Lys(Me₃Cl)-OH: Contains a trimethylammonium chloride group instead of a thioacetyl group.
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which provides a specific site for further chemical modifications. This makes it particularly useful in applications requiring precise control over peptide structure and function .
Eigenschaften
Molekularformel |
C23H26N2O4S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27) |
InChI-Schlüssel |
KGWUZOOAQWJKKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


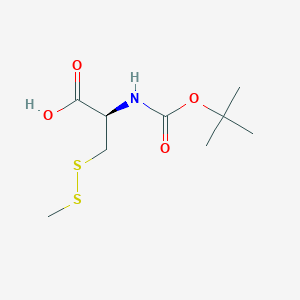
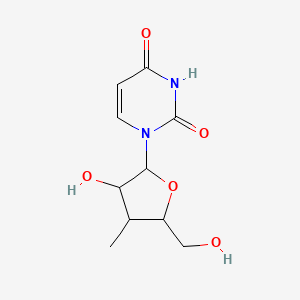
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)

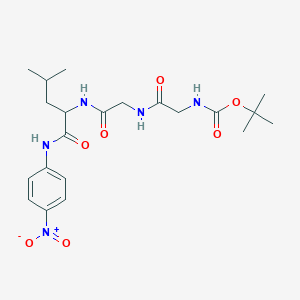
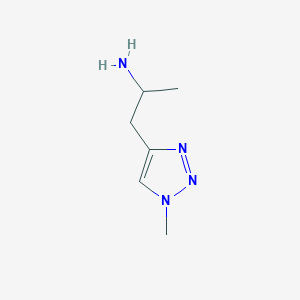
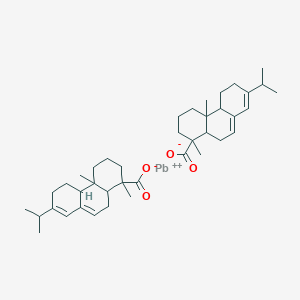
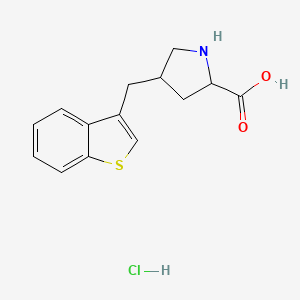

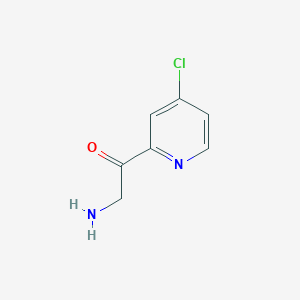
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)
